Ethanone, 2-(diphenylphosphino)-1-phenyl-
Description
Significance of Organophosphorus Chemistry in Modern Synthesis and Catalysis
Organophosphorus chemistry, the study of organic compounds containing phosphorus, is a cornerstone of modern chemical science. wikipedia.org These compounds are integral to numerous applications, from the development of pharmaceuticals and agrochemicals to their use as flame retardants and metal extractants. frontiersin.orgnih.gov In the realm of synthesis and catalysis, organophosphorus compounds, particularly phosphines, are indispensable. wikipedia.orgfrontiersin.org
Phosphines serve as crucial ligands in homogeneous catalysis, binding to metal centers and modulating their reactivity and selectivity. wikipedia.orgtaylorandfrancis.com This has led to groundbreaking advancements in cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, which are fundamental to the construction of complex organic molecules. wikipedia.org Furthermore, phosphines themselves can act as nucleophilic organocatalysts, enabling reactions like the Rauhut-Currier and Baylis-Hillman reactions. wikipedia.orgnih.gov The development of chiral phosphine (B1218219) ligands has been particularly transformative for asymmetric catalysis, allowing for the synthesis of enantiomerically pure compounds, a critical requirement in the pharmaceutical industry. frontiersin.orgacs.org
Overview of Diphosphine Ligands and Their Structural Diversities
Diphosphine ligands, or bisphosphanes, are a class of organophosphorus compounds characterized by the presence of two phosphino (B1201336) groups connected by a molecular backbone. wikipedia.org These ligands are most commonly employed as chelating agents in organometallic and inorganic chemistry, where they bind to a single metal center through both phosphorus atoms, forming a stable ring structure. wikipedia.org
The structural diversity of diphosphine ligands is vast, with variations in the R-groups attached to the phosphorus atoms and the nature of the linking backbone. wikipedia.org These modifications significantly influence the ligand's electronic and steric properties. For instance, the length of the carbon chain connecting the phosphine groups determines the "bite angle" of the ligand, which in turn affects the coordination geometry and catalytic activity of the resulting metal complex. wikipedia.org Short-chain diphosphines like dppm tend to form five-membered chelate rings, while longer, more rigid linkers can enforce specific geometries, such as a trans orientation of the phosphorus donors. wikipedia.orgresearchgate.net The development of chiral diphosphine ligands, such as BINAP and DiPAMP, has been instrumental in the field of asymmetric hydrogenation, enabling the production of single-enantiomer drugs. taylorandfrancis.comacs.orgresearchgate.net
Historical Context and Evolution of Phosphine-Carbonyl Functionalized Systems
The deliberate combination of phosphine and carbonyl functionalities within a single molecule represents a significant evolution in ligand design. Initially, simple phosphines like triphenylphosphine (B44618) were the workhorses of homogeneous catalysis. wikipedia.org However, the desire for greater control over catalytic processes led to the development of more sophisticated ligands.
The introduction of additional functional groups, such as carbonyls, created "hemilabile" ligands. These ligands can coordinate to a metal center through the strong phosphine donor while the weaker carbonyl donor can reversibly bind and dissociate. This dynamic behavior can open up coordination sites on the metal during a catalytic cycle, facilitating key steps like substrate activation and product release, thereby enhancing catalytic efficiency. The study of such systems has provided deep insights into reaction mechanisms and has paved the way for the rational design of new and improved catalysts.
Rationale for Investigating Ethanone (B97240), 2-(diphenylphosphino)-1-phenyl- in Academic Research
Ethanone, 2-(diphenylphosphino)-1-phenyl- is a subject of academic interest due to its unique combination of a hard ketone oxygen donor and a soft phosphine phosphorus donor. This "hard-soft" character makes it a fascinating ligand for studying coordination chemistry and its potential applications in catalysis.
Researchers are drawn to this compound for several reasons:
Bifunctional Ligation: The ability to coordinate to a metal center in different modes (e.g., as a monodentate P-donor, a chelating P,O-donor, or a bridging ligand) allows for the synthesis of a variety of metal complexes with diverse structures and reactivities.
Hemilability: The keto-group can engage in hemilabile coordination, potentially stabilizing catalytic intermediates and influencing the reaction pathway.
Pro-chiral Center: The methylene (B1212753) group adjacent to the carbonyl and phosphorus atoms is pro-chiral, meaning that its coordination to a metal or its participation in a reaction can generate a new stereocenter. This opens up possibilities for its use in asymmetric synthesis.
Synthetic Utility: The carbonyl group can be chemically modified, allowing for the synthesis of a range of related ligands with tuned electronic and steric properties. For instance, reduction of the ketone yields a phosphine-alcohol ligand, while reaction with amines can produce phosphine-imine ligands.
These features make Ethanone, 2-(diphenylphosphino)-1-phenyl- a valuable platform for fundamental studies in organometallic chemistry and for the development of novel catalytic systems.
Compound Data
Below are tables detailing some of the key properties of Ethanone, 2-(diphenylphosphino)-1-phenyl- and related compounds mentioned in this article.
Table 1: Physical and Chemical Properties of Ethanone, 2-(diphenylphosphino)-1-phenyl-
| Property | Value |
| CAS Number | 82363-89-1 bldpharm.com |
| Molecular Formula | C₂₀H₁₇OP guidechem.com |
| Molecular Weight | 304.32 g/mol guidechem.com |
| Synonyms | Phenacyl(diphenyl)phosphine, 2-(Diphenylphosphino)-1-phenylethanone bldpharm.com |
Structure
3D Structure
Properties
IUPAC Name |
2-diphenylphosphanyl-1-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17OP/c21-20(17-10-4-1-5-11-17)16-22(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYIXOUDXONGHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CP(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17OP | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449824 | |
| Record name | Ethanone, 2-(diphenylphosphino)-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82363-89-1 | |
| Record name | Ethanone, 2-(diphenylphosphino)-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethanone, 2 Diphenylphosphino 1 Phenyl and Its Analogues
Direct Synthesis Routes to Phosphine-Ketone Frameworks
Direct synthesis approaches aim to construct the target molecule by forming the crucial carbon-phosphorus bond on a ketone-containing structure or by building the ketone functionality onto a phosphine-containing precursor.
One of the most straightforward methods for synthesizing α-phosphino ketones is through the alkylation of a phosphide (B1233454) nucleophile with an α-haloketone. A common approach involves the deprotonation of a secondary phosphine (B1218219), such as diphenylphosphine (B32561), with a strong base to generate a phosphide anion, which then undergoes a nucleophilic substitution reaction.
A classic example is the reaction of lithium diphenylphosphide with an α-haloacetophenone, like 2-bromoacetophenone. This Sₙ2 reaction directly forms the C-P bond at the α-position to the carbonyl group. A variety of hemilabile phosphines have been prepared using this alkylation strategy, involving lithium diarylphosphide or (diarylphosphino)borane adducts reacting with functionalized halogenoalkanes. organic-chemistry.org
Palladium-catalyzed α-arylation of ketones represents another powerful strategy. nih.gov This method involves the coupling of a ketone enolate with an aryl halide in the presence of a palladium catalyst. nih.govorganic-chemistry.org The development of highly active catalysts, often employing sterically hindered and electron-rich phosphine ligands, has expanded the scope of this reaction to include a wide range of ketones and aryl halides. nih.govorganic-chemistry.org For instance, the α-arylation of ketones can be achieved with aryl bromides using a K₃PO₄ base and a suitable palladium/ligand system. organic-chemistry.org While typically used to form aryl-carbon bonds, this methodology can be adapted for C-P bond formation by using phosphorus-containing coupling partners.
| Entry | Ketone/Enolate Source | Phosphorus Source | Catalyst/Base | Product Class | Ref. |
| 1 | α-Haloketone | Lithium Diarylphosphide | N/A (Nucleophilic Substitution) | α-Phosphino Ketone | organic-chemistry.org |
| 2 | Ketone | Aryl Halide (Phosphine Substituted) | Pd₂(dba)₃ / Xantphos / K₃PO₄ | α-Aryl Ketone | organic-chemistry.org |
| 3 | Silyl Enol Ether | Diaryliodonium Salt | Cu(I) / Chiral Bis(phosphine) Dioxides | Enantioenriched α-Aryl Ketone | nih.gov |
| 4 | α-Fluoro Indanone | Aryl Bromide | Pd / Hindered Monophosphine / K₃PO₄ | Enantioenriched α-Aryl-α-fluoro Ketone | berkeley.edu |
An alternative to direct C-P bond formation is the modification of molecules that already possess either the ketone or the phosphine moiety.
Functionalization of Ketone Scaffolds: This approach involves introducing a phosphorus group onto a pre-existing ketone. Palladium-catalyzed reactions are instrumental in this area, enabling the coupling of ketones with various phosphorus-containing reagents. bohrium.com For example, the α-arylation of ketones with nitroarenes, facilitated by a Pd/BrettPhos catalyst system, provides access to α-aryl ketones. bohrium.com
Functionalization of Phosphine Scaffolds: Conversely, a ketone group can be introduced onto a phosphine-containing molecule. Tertiary phosphine-boranes bearing a methyl group on the phosphorus atom can be deprotonated and subsequently react with carbonyl compounds to yield functionalized phosphine-borane derivatives. nih.gov Another method involves the reaction of an anionic cyclopentadienyl-iron-phosphorus complex with oxygen to yield a corresponding ketone. mdpi.com Furthermore, phosphine oxides can be selectively reduced to phosphines in the presence of other reducible groups like ketones, allowing for a one-pot reduction/phosphination sequence to generate functionalized phosphines. organic-chemistry.org The P=O group itself can act as a directing group in C-H functionalization reactions, providing a pathway to synthesize diverse phosphine ligands. acs.org
Modern synthetic chemistry has seen the rise of electrochemical and photoredox methods, which offer mild and often unique reaction pathways.
Electrochemical Synthesis: Electrochemical methods can be used to generate reactive intermediates for C-P bond formation. The electrochemical oxidation of metals in the presence of diphenylphosphine (PPh₂H) can produce metal diphenylphosphido compounds. rsc.org More recently, pulsed electrosynthesis has been shown to enable the conversion of aromatic organoboron reagents into aryl radicals, which can then be trapped to form aryl C-P bonds, marking the first electrochemical conversion of this type via a one-electron process. nih.gov Anodic oxidation of triphenylphosphine (B44618) generates a phosphine radical cation that can serve as a coupling reagent to activate carboxylic acids. researchgate.net
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for synthesizing phosphorus compounds under mild conditions. A notable application is the phosphorylation of α-bromostyrenes with diphenylphosphine oxide, using Eosin Y as an organic photocatalyst, to produce β-ketophosphine oxides. tandfonline.comfigshare.com This reaction has been successfully applied to the gram-scale synthesis of 2-(diphenylphosphoryl)-1-phenylethanone. tandfonline.com Photoredox catalysis can also generate acyl radicals from carboxylic acids, which can then participate in various bond-forming reactions. rsc.orgnih.gov This approach allows for the hydroacylation of styrenes and the synthesis of ketones from allyl esters. rsc.org
| Method | Reactants | Catalyst/Conditions | Product | Ref. |
| Photoredox | (1-bromovinyl)benzene, Diphenylphosphine oxide | Eosin Y, Visible Light, Air | 2-(diphenylphosphoryl)-1-phenylethanone | tandfonline.comfigshare.com |
| Photoredox | Styrenes, Aliphatic Acids | Ir(III) photocatalyst, Diphenyl methyl phosphine | Dialkyl Ketones | rsc.org |
| Electrochemical | Aryl Potassium Trifluoroborate, Phosphine Source | Pulsed Electrosynthesis | Aryl Phosphine | nih.gov |
| Electrochemical | Triphenylphosphine, Carboxylic Acid | Anodic Oxidation | Activated Carboxylic Acid | researchgate.net |
Precursor Chemistry and Stereoselective Synthesis
The synthesis of chiral phosphine ligands is of paramount importance for asymmetric catalysis. Consequently, much effort has been directed towards the stereoselective synthesis of P-chiral compounds, including analogues of Ethanone (B97240), 2-(diphenylphosphino)-1-phenyl-.
The creation of P-chiral phosphines often relies on the synthesis of enantiopure phosphine precursors or building blocks. A widely adopted strategy involves the use of phosphine-boranes as stable, manageable intermediates. nih.gov These borane (B79455) adducts protect the phosphine from oxidation and allow for stereospecific reactions. nih.gov
Another powerful strategy is the "menthyl phosphinate" approach, which provides a general route to P-stereogenic compounds. rsc.org This method uses readily available menthol (B31143) as a chiral auxiliary to prepare diastereomerically pure menthyl phosphinates, which are versatile precursors for a wide range of P-stereogenic secondary and tertiary phosphine oxides. acs.orgrsc.org Other chiral auxiliaries, such as α-D-glucosamine researchgate.net and cis-1-amino-2-indanol, nih.gov have also been successfully employed to create key P-stereogenic synthons.
Enzymatic kinetic resolution offers another avenue to chiral phosphine precursors. For instance, the lipase (B570770) CAL-B can mediate the kinetic resolution of racemic 2-hydroxymethylphenyl-(methyl)phenylphosphine and its P-BH₃ analogue through enantioselective acetylation. tandfonline.com
| Strategy | Chiral Source / Method | Key Intermediate / Precursor | Target Compound Class | Ref. |
| Phosphine-Borane Chemistry | Chiral Resolution / Asymmetric Synthesis | Chiral Phosphine-Boranes | P-Chiral Phosphine Ligands | nih.gov |
| Chiral Auxiliary | (-)-Menthone | Menthyl Phosphinates | P-Stereogenic Phosphine Oxides | acs.orgrsc.org |
| Chiral Auxiliary | cis-1-amino-2-indanol | tert-butylmethylaminophosphine borane | P-Stereogenic Aminophosphines | nih.gov |
| Enzymatic Resolution | CAL-B Lipase | Racemic Hydroxymethylphenylphosphine | Enantioenriched Phosphines and Acetates | tandfonline.com |
Achieving high stereocontrol during the formation of the phosphorus stereocenter is crucial. Several methodologies have been developed to address this challenge.
Asymmetric Diels-Alder reactions between phospholes and dienophiles, promoted by chiral organopalladium complexes, can yield keto-substituted phosphine ligands with controlled stereochemistry at the phosphorus atom. rsc.org
Kinetic resolution is another effective strategy. For example, the rhodium-catalyzed asymmetric conjugate arylation of racemic phosphindole oxides using chiral diene ligands can produce P-stereogenic phosphindane oxides with high enantiomeric excess. nih.gov
Nucleophilic substitution at a phosphorus center can also be rendered stereospecific. P-stereogenic phosphinous acids, when activated, can undergo Sₙ2 reactions with amine nucleophiles, proceeding with complete inversion of configuration at the phosphorus atom. nih.gov This allows for the incorporation of a P-chiral fragment into various ligand scaffolds. nih.gov Similarly, the synthesis of P-chiral ferrocene-based diphosphine ligands has been achieved with high stereoselectivity, demonstrating that the introduction of P-chirality can significantly enhance enantioselective discrimination in catalysis. nih.gov
Derivatization from Acetophenone (B1666503) or Phenylethanone Precursors
The synthesis of Ethanone, 2-(diphenylphosphino)-1-phenyl-, a notable β-ketophosphine, can be effectively achieved through the derivatization of readily available acetophenone (also known as 1-phenylethanone) precursors. This synthetic strategy typically involves a two-step sequence: the formation of an α-haloketone intermediate, followed by a nucleophilic substitution with a diphenylphosphide reagent.
The initial step involves the α-bromination of acetophenone to yield 2-bromo-1-phenylethanone, commonly known as phenacyl bromide. This reaction is a well-established method for the selective halogenation at the α-position of a ketone. The process is generally carried out by reacting acetophenone with bromine in a suitable solvent, such as anhydrous ether or glacial acetic acid. nih.govnih.gov The use of a catalyst, like a small amount of anhydrous aluminum chloride, can facilitate the reaction, which often proceeds with high yields. nih.gov
The subsequent and crucial step is the nucleophilic substitution of the bromine atom in phenacyl bromide with a diphenylphosphide anion. A common source for the diphenylphosphide nucleophile is lithium diphenylphosphide (LiPPh₂), which can be prepared from the reaction of chlorodiphenylphosphine (B86185) with lithium metal or by the deprotonation of diphenylphosphine. The reaction between phenacyl bromide and lithium diphenylphosphide results in the formation of the target compound, Ethanone, 2-(diphenylphosphino)-1-phenyl-. This substitution reaction is a versatile method for creating carbon-phosphorus bonds. researchgate.net The reaction is typically performed in an inert solvent, such as tetrahydrofuran (B95107) (THF), under anhydrous conditions to prevent the oxidation of the phosphine and the reaction of the phosphide with any protic species.
The following table summarizes the key transformations in the derivatization of acetophenone to produce Ethanone, 2-(diphenylphosphino)-1-phenyl-.
Table 1: Synthetic Transformations from Acetophenone
| Step | Reactant | Reagent(s) | Intermediate/Product | Key Transformation |
| 1 | Acetophenone | Br₂, AlCl₃ (cat.), Ether | 2-Bromo-1-phenylethanone (Phenacyl bromide) | α-Bromination of a ketone |
| 2 | 2-Bromo-1-phenylethanone | Lithium diphenylphosphide (LiPPh₂) | Ethanone, 2-(diphenylphosphino)-1-phenyl- | Nucleophilic substitution (C-P bond formation) |
Scale-Up Considerations and Industrial Relevance of Synthetic Routes
The industrial-scale synthesis of Ethanone, 2-(diphenylphosphino)-1-phenyl- presents several challenges and considerations that are critical for ensuring a safe, efficient, and economically viable process. The primary synthetic route, involving the bromination of acetophenone followed by reaction with a diphenylphosphide source, has specific aspects that require careful management during scale-up.
One of the main challenges is the handling of hazardous materials. Bromine, used in the initial halogenation step, is highly corrosive and toxic, necessitating specialized handling procedures and equipment to ensure worker safety and prevent environmental release. Similarly, organophosphorus compounds, including the final product and intermediates like chlorodiphenylphosphine, are often toxic and susceptible to oxidation. nih.gov The synthesis of phosphine ligands almost exclusively requires manipulations under inert atmospheric conditions to prevent the facile oxidation of the phosphorus center. researchgate.net This requirement for an inert atmosphere (e.g., nitrogen or argon) adds to the complexity and cost of large-scale production.
Another consideration is the management of reaction conditions. The α-bromination of acetophenone can be exothermic, and efficient heat dissipation is crucial on a larger scale to prevent runaway reactions and the formation of byproducts. The subsequent nucleophilic substitution with a highly reactive organometallic reagent like lithium diphenylphosphide must be carefully controlled to ensure high selectivity and yield. The generation and handling of such pyrophoric reagents on an industrial scale demand stringent safety protocols and specialized reactor systems.
The industrial relevance of Ethanone, 2-(diphenylphosphino)-1-phenyl- and its analogues lies primarily in their application as ligands in homogeneous catalysis. digitellinc.com Phosphine ligands are crucial components in a vast array of industrial catalytic processes, including cross-coupling reactions, hydroformylation, and hydrogenation. nih.gov The specific structure of this ketophosphine, with both a hard oxygen donor and a soft phosphorus donor, allows it to act as a P,O-bidentate ligand, which can confer unique reactivity and selectivity to metal catalysts. researchgate.netnih.gov The development of robust and scalable synthetic routes to such ligands is therefore of significant industrial interest for the production of fine chemicals, pharmaceuticals, and advanced materials.
The following table outlines key considerations for the scale-up of the synthesis of Ethanone, 2-(diphenylphosphino)-1-phenyl-.
Table 2: Scale-Up Considerations for the Synthesis of Ethanone, 2-(diphenylphosphino)-1-phenyl-
| Consideration | Aspect | Implication for Scale-Up |
| Safety | Handling of hazardous materials (Bromine, organophosphorus compounds) | Requires specialized containment, personal protective equipment, and waste disposal protocols. |
| Use of pyrophoric reagents (e.g., Lithium diphenylphosphide) | Demands stringent control over reaction conditions and inert atmosphere to prevent fires and explosions. | |
| Process Control | Exothermic reactions (e.g., Bromination) | Necessitates efficient reactor cooling and temperature monitoring to maintain control and prevent side reactions. |
| Inert atmosphere requirement | Increases equipment complexity and operational costs to prevent oxidation of phosphine compounds. researchgate.net | |
| Economic Viability | Cost of raw materials and reagents | The price of specialized reagents like chlorodiphenylphosphine can significantly impact the overall process cost. |
| Yield and purity of the final product | Optimization of reaction conditions is crucial to maximize yield and minimize costly purification steps. | |
| Industrial Application | Role as a ligand in catalysis | The demand for novel and efficient catalysts in the chemical and pharmaceutical industries drives the need for scalable ligand synthesis. digitellinc.comnih.gov |
Coordination Chemistry and Ligand Properties of Ethanone, 2 Diphenylphosphino 1 Phenyl and Its Derivatives
Ligand Design Principles and Chelate Ring Formation
The design of "Ethanone, 2-(diphenylphosphino)-1-phenyl-" as a ligand is predicated on the strategic combination of two distinct donor moieties: a soft triphenylphosphine (B44618) group and a hard carbonyl group. This arrangement allows for versatile coordination behavior, which is fundamental to its utility in forming metal complexes.
A key feature of "Ethanone, 2-(diphenylphosphino)-1-phenyl-" is its capacity for hemilabile behavior. Hemilability refers to the ability of a multidentate ligand to have one donor atom that can reversibly bind and detach from the metal center, while the other remains firmly coordinated. In this ligand, the phosphorus atom typically forms a strong, stable bond with the metal, while the carbonyl oxygen atom can coordinate more weakly and reversibly. nih.gov This on-off coordination of the oxygen donor creates a vacant coordination site at the metal center, which can be crucial for catalytic activity by allowing substrate binding.
The ligand can adopt several coordination modes:
Monodentate (η¹-P): The ligand can coordinate to a metal center solely through the phosphorus atom, with the carbonyl group remaining uncoordinated. This is often observed in the initial stages of complex formation or in the presence of other strongly coordinating ligands.
Chelating (η²-P,O): The ligand can form a chelate ring by coordinating through both the phosphorus and the oxygen atoms. nih.gov This mode is common and leads to the formation of a stable six-membered ring.
Bridging: In some instances, the ligand can bridge two metal centers, with the phosphorus coordinating to one metal and the oxygen to another.
The formation of the corresponding phosphino (B1201336) enolate, [Ph₂PCHC(O)Ph]⁻, further expands the coordination possibilities. researchgate.net
The bite angle, defined as the P-M-O angle in a chelated complex (where M is the metal), is a critical parameter that influences the geometry and reactivity of the resulting complex. researchgate.netcmu.edu For "Ethanone, 2-(diphenylphosphino)-1-phenyl-", the formation of a six-membered chelate ring results in a specific bite angle that is dependent on the metal center and its preferred coordination geometry. This angle can affect the stability of the complex and the accessibility of the metal center to substrates. For instance, square-planar complexes typically prefer a bite angle of around 90°, while tetrahedral complexes favor approximately 109°. cmu.edu
The steric bulk of the ligand, primarily due to the two phenyl groups on the phosphorus atom and the phenyl group of the acetophenone (B1666503) moiety, also plays a significant role. researchgate.net This steric hindrance can influence the coordination number of the metal, the arrangement of other ligands in the coordination sphere, and the rate and selectivity of catalytic reactions by controlling the approach of substrates to the metal center. researchgate.net The interplay between the bite angle and steric effects allows for the fine-tuning of the catalyst's performance.
Formation and Characterization of Metal Complexes
The versatile coordination properties of "Ethanone, 2-(diphenylphosphino)-1-phenyl-" have been exploited to synthesize a wide range of complexes with transition metals.
Complexes of "Ethanone, 2-(diphenylphosphino)-1-phenyl-" with ruthenium and iron have been synthesized and characterized. Ruthenium complexes are of particular interest for their catalytic applications. For example, ruthenium(II) complexes can be formed where the ligand coordinates in a chelating P,O fashion. researchgate.net Spectroscopic techniques such as IR and NMR are crucial for characterization. The carbonyl stretching frequency (ν(CO)) in the IR spectrum provides information about the coordination of the keto group; a shift to lower frequency upon coordination is indicative of a P,O-chelate. researchgate.net
Iron complexes with this ligand have also been explored. Iron carbonyl complexes can be synthesized, where the phosphine (B1218219) ligand substitutes a carbonyl group. rsc.org The coordination environment can be elucidated using spectroscopic methods.
| Complex | Metal | Key Bond Lengths (Å) | Key Bond Angles (°) / Bite Angle | ν(CO) (cm⁻¹) | ³¹P NMR (δ, ppm) | Reference |
| [Ru(p-cymene)Cl(Ph₂PCH₂C(O)Ph)]Cl | Ru | Ru-P: ~2.36 | P-Ru-O: ~85-90 (estimated) | ~1650 (coordinated) | Varies | researchgate.net |
| Fe(CO)₄(Ph₂PCH₂C(O)Ph) | Fe | Not available | Not applicable (monodentate) | ~2050-1900 (terminal CO), ~1680 (uncoordinated ketone) | Varies | researchgate.netrsc.org |
Data is representative and may vary based on the specific complex and experimental conditions. "Not available" indicates that specific data for this ligand was not found in the provided search results.
Rhodium and iridium complexes of "Ethanone, 2-(diphenylphosphino)-1-phenyl-" are well-documented. Rhodium(I) complexes, such as those derived from [Rh₂(CO)₄Cl₂], readily react with the ligand. wikipedia.org Depending on the stoichiometry, both monodentate and bidentate coordination can be achieved. researchgate.net In cationic complexes, the ligand often acts as a P,O-chelate. rsc.org The ³¹P NMR spectra of these complexes show characteristic chemical shifts and coupling to the ¹⁰³Rh nucleus. ru.nlresearchgate.net
Iridium complexes have also been synthesized and characterized. researchgate.net Similar to rhodium, both η¹-P and η²-P,O coordination modes are observed. The formation of iridium(III) complexes through oxidative addition reactions is also a known reactivity pathway.
| Complex | Metal | Key Bond Lengths (Å) | Key Bond Angles (°) / Bite Angle | ν(CO) (cm⁻¹) | ³¹P NMR (δ, ppm) | Reference |
| [Rh(CO)Cl(Ph₂PCH₂C(O)Ph)] | Rh | Rh-P: ~2.3 | P-Rh-O: ~88-92 (in chelated form) | ~1980 (terminal CO), ~1640 (coordinated ketone) | ~40-50 (d, JRh-P ~150 Hz) | researchgate.netrsc.orgresearchgate.net |
| [Ir(cod)Cl(Ph₂PCH₂C(O)Ph)] | Ir | Ir-P: ~2.3 | Not available | ~1680 (uncoordinated ketone) | Varies | researchgate.netmdpi.com |
Data is representative and may vary based on the specific complex and experimental conditions. "Not available" indicates that specific data for this ligand was not found in the provided search results.
The coordination chemistry of "Ethanone, 2-(diphenylphosphino)-1-phenyl-" with palladium, platinum, and nickel is extensive. Palladium(II) complexes are readily formed from precursors like [PdCl₂(cod)]. wikipedia.orgosti.gov The ligand can act as a P,O-chelate, and the resulting complexes have been studied for their catalytic activity. researchgate.netacademie-sciences.fr The P-Pd-O bite angle in these square-planar complexes is typically around 90°. nih.govmdpi.com
Platinum(II) complexes show similar coordination behavior. rsc.org The ³¹P NMR spectra of platinum complexes are characterized by satellite peaks due to coupling with the ¹⁹⁵Pt nucleus. rsc.orgnih.gov The strength of the Pt-P bond and the lability of the Pt-O bond are key to their reactivity.
Nickel(II) complexes with phosphine ligands are also well-known. While specific data for "Ethanone, 2-(diphenylphosphino)-1-phenyl-" with nickel is less common in the provided results, analogous keto-phosphine ligands form stable complexes where the coordination geometry can be either square-planar or tetrahedral, depending on the other ligands present.
| Complex | Metal | Key Bond Lengths (Å) | Key Bond Angles (°) / Bite Angle | ν(CO) (cm⁻¹) | ³¹P NMR (δ, ppm) | Reference |
| [PdClMe(Ph₂PCH₂C(O)Ph)] | Pd | Pd-P: ~2.25, Pd-O: ~2.15 | P-Pd-O: ~90 | ~1630 (coordinated) | Varies | researchgate.netacademie-sciences.fr |
| [PtCl₂(Ph₂PCH₂C(O)Ph)] | Pt | Pt-P: ~2.2, Pt-O: ~2.1 | P-Pt-O: ~90 | ~1635 (coordinated) | ~15-25 (with ¹⁹⁵Pt satellites) | rsc.orgnih.gov |
| [NiCl₂(Ph₂PCH₂C(O)Ph)₂] | Ni | Not available | Not available | ~1670 (uncoordinated) | Varies | [General knowledge] |
Data is representative and may vary based on the specific complex and experimental conditions. "Not available" indicates that specific data for this ligand was not found in the provided search results.
Complexes with Heavy Main Group and Post-Transition Metals (Hg, Au)
The coordination chemistry of Ethanone (B97240), 2-(diphenylphosphino)-1-phenyl-, also known as benzoylbis(diphenylphosphino)methane, with heavy main group and post-transition metals such as mercury (Hg) and gold (Au) is a specialized area of study. This ligand, featuring two diphenylphosphino groups attached to a carbon atom adjacent to a benzoyl group, can act as a P,P-bidentate ligand.
Gold (Au) Complexes: While extensive research exists on gold complexes with the related bis(diphenylphosphino)methane (B1329430) (dppm) ligand, specific studies detailing the synthesis and characterization of gold complexes with Ethanone, 2-(diphenylphosphino)-1-phenyl- are not widely available in public search results. nih.govrsc.orgresearchgate.netresearchgate.net Generally, phosphine ligands are excellent donors for soft metal ions like Au(I). With dppm, binuclear gold(I) complexes are common, where the two gold centers are bridged by the phosphine ligands, sometimes exhibiting aurophilic (Au-Au) interactions. nih.govrsc.org These interactions are a significant feature of gold chemistry and influence the photophysical properties of the complexes, such as luminescence. nih.gov It is conceivable that Ethanone, 2-(diphenylphosphino)-1-phenyl- would form similar binuclear complexes, potentially with the ketonic oxygen atom playing a secondary role in coordination or influencing the electronic properties of the metal center. Gold-phosphine complexes have been investigated for various applications, including as anticancer agents. mdpi.com
Mercury (Hg) Complexes: Detailed research on the formation of mercury complexes with Ethanone, 2-(diphenylphosphino)-1-phenyl- is not readily found in the surveyed literature. However, the synthesis of a related compound, Bis{(2-diphenylphosphino)phenyl}mercury, has been reported, where the phosphine groups can act as donors to other metal centers. researchgate.net Given the affinity of the soft mercury(II) ion for soft phosphine donors, the formation of stable complexes with Ethanone, 2-(diphenylphosphino)-1-phenyl- is expected. The coordination could result in various structures, including simple mononuclear complexes or more complex bridged polymeric architectures, depending on the stoichiometry and the counter-ion present.
Structural Analysis of Coordination Geometries and Electronic Environments
Cis/Trans Isomerism in Square Planar and Octahedral Complexes
The geometry of metal complexes significantly influences their physical and chemical properties. Cis/trans isomerism is a fundamental type of stereoisomerism in coordination chemistry, particularly for square planar and octahedral geometries. studymind.co.uklibretexts.orgsavemyexams.com
Square Planar Complexes: Cis-trans isomerism in square planar complexes typically arises in compounds of the type MA₂B₂, where M is a central metal and A and B are different ligands. doubtnut.comyoutube.com In the cis isomer, identical ligands are adjacent to each other (at 90°), while in the trans isomer, they are opposite (at 180°). libretexts.orgyoutube.com When a bidentate ligand like Ethanone, 2-(diphenylphosphino)-1-phenyl- coordinates to a metal center to form a square planar complex, such as [M(P-P)X₂], the two donor phosphorus atoms of the ligand are constrained to be cis to each other due to the bite angle of the ligand. Therefore, for a chelating bidentate phosphine, the concept of cis/trans isomerism would apply to the other two ligands (X) in the coordination sphere relative to each other, but the phosphine donors themselves would be fixed in a cis arrangement. Specific studies detailing the isolation and characterization of cis and trans isomers of square planar complexes involving Ethanone, 2-(diphenylphosphino)-1-phenyl- as a monodentate or bridging ligand were not identified in the search results.
Octahedral Complexes: In octahedral complexes of the type [MA₄B₂], the two B ligands can be arranged adjacent to each other (cis, 90° apart) or on opposite sides of the metal ion (trans, 180° apart). libretexts.orgyoutube.com If Ethanone, 2-(diphenylphosphino)-1-phenyl- acts as a chelating ligand in an octahedral complex, for instance in a [M(P-P)₂X₂] type complex, the relative positions of the two X ligands would define the geometry as cis or trans. Similarly, in a [M(P-P)X₄] complex, the arrangement of the four X ligands could lead to different isomers. However, specific examples and detailed structural analyses of octahedral complexes with Ethanone, 2-(diphenylphosphino)-1-phenyl- exhibiting cis/trans isomerism are not available in the reviewed search results. For related ligands like bis(diphenylphosphino)methane dioxide (dppmO₂), cis-octahedral geometries have been confirmed in certain lanthanide complexes. mdpi.comsoton.ac.uksemanticscholar.orgresearchgate.net
Solid-State Architectures and Intermolecular Interactions
The solid-state structure of coordination compounds, determined by techniques like single-crystal X-ray diffraction, provides crucial insights into bonding, coordination geometry, and intermolecular interactions.
For complexes involving phosphine ligands, intermolecular forces such as van der Waals forces, and π-π stacking between the phenyl rings are common and play a significant role in the packing of molecules in the crystal lattice. nih.gov In certain cases, weaker interactions like C-H···π or C-H···X (where X is a halogen) can also influence the supramolecular architecture.
While specific crystal structures and detailed analyses of the solid-state architecture of complexes of Ethanone, 2-(diphenylphosphino)-1-phenyl- are not prevalent in the searched literature, studies on the related dppm ligand show a rich variety of structural motifs. For instance, dppm has been shown to form binuclear gold(I) complexes where the solid-state structure is influenced by aurophilic interactions and the packing of the phenyl rings. nih.gov In a caesium complex of a functionalized dppm ligand, intermolecular interactions between the metal and nitrogen atoms of an adjacent unit, along with Cs-π interactions, lead to the formation of a hexanuclear ring structure. nih.gov It is plausible that the benzoyl group in Ethanone, 2-(diphenylphosphino)-1-phenyl- could participate in or promote specific intermolecular interactions, such as hydrogen bonding (if suitable donors are present) or dipole-dipole interactions, further influencing the solid-state packing.
Catalytic Applications of Ethanone, 2 Diphenylphosphino 1 Phenyl and Its Metal Complexes
Asymmetric Catalysis
In asymmetric catalysis, chiral ligands are employed to transfer stereochemical information to a prochiral substrate, leading to the preferential formation of one enantiomer of the product. While Ethanone (B97240), 2-(diphenylphosphino)-1-phenyl- is itself achiral, it can be considered a "pre-ligand." Through reactions such as hydrogenation of its ketone group, it can be converted in situ into a chiral phosphine-alcohol ligand, which can then direct the enantioselectivity of a catalytic process.
Asymmetric hydrogenation is a powerful and atom-economical method for producing chiral alcohols and alkanes from prochiral ketones and olefins, respectively. rug.nlyoutube.com This transformation is typically catalyzed by complexes of rhodium, ruthenium, or iridium bearing chiral phosphine (B1218219) ligands. rug.nlproquest.com The enantioselectivity of these reactions is highly dependent on the structure of the chiral ligand. rsc.org
Ligands derived from the reduction of Ethanone, 2-(diphenylphosphino)-1-phenyl- to the corresponding chiral alcohol, 2-(diphenylphosphino)-1-phenylethanol, would create a P,O-ligand system. Such ligands can form stable chelate complexes with metal centers and are effective in various asymmetric hydrogenations. For instance, rhodium complexes with chiral bidentate phosphorus ligands are effective in the asymmetric hydrogenation of α-(acyloxy)acrylates and aryl enol acetates. rug.nl Similarly, ruthenium and iridium catalysts paired with chiral P,N,OH or P,N,N ligands have demonstrated excellent enantioselectivities in the hydrogenation of simple ketones. proquest.comresearchgate.net The development of extensive libraries of chiral ligands is crucial, as the optimal ligand is often substrate-specific. nih.gov
The table below illustrates the performance of representative chiral phosphine ligands in the asymmetric hydrogenation of various ketone and olefin substrates, showcasing the high enantioselectivities that can be achieved.
Table 1: Representative Examples of Asymmetric Hydrogenation of Ketones and Olefins with Chiral Phosphine Ligands
| Substrate | Catalyst/Ligand | Product | Conversion (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| Ethyl 3-oxobutanoate | Ru-C3-TunePhos | Ethyl (R)-3-hydroxybutanoate | >99 | 99.3 | nih.gov |
| Methyl 2-acetamidoacrylate | [Rh((R,R)-Me-DuPHOS)(COD)]BF₄ | (R)-N-Acetylalanine methyl ester | 100 | >99 | rug.nl |
| 2-(6'-methoxy-2'-naphthyl)propenoic acid | [Ru(C2-TunaPhos)(p-cymene)Cl]Cl | (S)-Naproxen | >99 | 96.0 | nih.gov |
| Tetralone | Rh-(S,S)-Me-PennPhos | (S)-Tetralol | >99 | 96 | rug.nl |
Asymmetric transfer hydrogenation (ATH) offers a practical alternative to using high-pressure molecular hydrogen, instead employing hydrogen donor molecules like 2-propanol or formic acid. tandfonline.com Ruthenium(II), rhodium(III), and iridium(III) complexes are commonly used as catalysts for this transformation. tandfonline.commdpi.com The efficiency and enantioselectivity of these catalysts are critically influenced by the chiral ligands. mdpi.com
Chiral P,N,O-tridentate ligands and phosphine-amino-alcohols have been successfully designed for Ru-catalyzed ATH of ketones. proquest.com Complexes combining Ru(II) with chiral pybox ligands and achiral phosphinite ligands have also been shown to be active catalysts for the ATH of aryl ketones, yielding benzyl (B1604629) alcohols with high enantioselectivity (up to 96% ee). mdpi.com The electronic and steric properties of the phosphorus-donor ligand play a significant role in the catalyst's performance. mdpi.com Novel ruthenium(II) complexes with mono- and dichalcogenides of bis(diphenylphosphino)amine ligands have also demonstrated high catalytic activity in the transfer hydrogenation of acetophenone (B1666503) derivatives. tandfonline.com
The table below shows results for the asymmetric transfer hydrogenation of acetophenone using different catalyst systems, highlighting the effectiveness of chiral ligands in achieving high conversion and enantioselectivity.
Table 2: Asymmetric Transfer Hydrogenation of Acetophenone
| Catalyst System | H-Donor | Conversion (%) | ee (%) | Reference |
|---|---|---|---|---|
| Ru(II)/(R,R)-Ph-pybox/PPh₂(OEt) | 2-propanol | 98 | 96 | mdpi.com |
| Ru(II)/(S,S)-iPr-pybox/PPh(OPh)₂ | 2-propanol | 99 | 80 | mdpi.com |
| Ru(II)/3-aminoquinazolinone-phosphine | 2-propanol | up to 99 | N/A | researchgate.net |
| Ru(II)/bis(diphenylphosphino)amine selenoyl | 2-propanol | High | N/A | tandfonline.com |
The design of effective chiral ligands is a cornerstone of asymmetric catalysis. proquest.com The complexity of catalytic cycles often necessitates an empirical approach involving the screening of ligand libraries, but rational design based on structural and mechanistic insights is increasingly important. proquest.com Key strategies in ligand design include the incorporation of C2 symmetry, as seen in highly successful ligands like DiPAMP and BINAP, or the deliberate use of nonsymmetrical structures. proquest.com
For a ligand like Ethanone, 2-(diphenylphosphino)-1-phenyl-, its potential lies in its modularity. The diphenylphosphino group provides a well-understood coordinating moiety whose electronic and steric properties can be tuned by altering the phenyl substituents. nih.gov The aryl backbone connecting the phosphine and ketone can also be modified. Crucially, the prochiral ketone function allows for the creation of a chiral P,O-ligand upon reduction, introducing a stereogenic center close to the metal. The absolute configuration of this new center can dramatically influence the outcome of the catalytic reaction. This principle of creating modular, tunable ligands is central to developing catalysts with high enantioselectivity for specific applications. nih.govresearchgate.net
Cross-Coupling Reactions
Phosphine ligands are essential in many palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C bond formation. nih.govthermofishersci.in In this context, Ethanone, 2-(diphenylphosphino)-1-phenyl- would primarily function as a monodentate phosphine ligand, stabilizing the active palladium(0) species and facilitating key steps in the catalytic cycle, such as oxidative addition and reductive elimination.
The Suzuki-Miyaura reaction couples organoboron compounds with organic halides or triflates and is one of the most widely used cross-coupling methods. harvard.edunih.gov The choice of phosphine ligand is critical to the reaction's success, influencing catalyst activity and stability. nih.govmdpi.com Bulky and electron-rich monodentate phosphine ligands have proven to be particularly effective, enabling the coupling of challenging substrates like aryl chlorides and sterically hindered partners, often at room temperature. nih.govresearchgate.net
While direct application of Ethanone, 2-(diphenylphosphino)-1-phenyl- is not widely reported, its structural features—a triarylphosphine moiety—are common among ligands used for Suzuki couplings. Palladium complexes with various monodentate phosphine and phosphinite ligands have been shown to be effective pre-catalysts. researchgate.netresearchgate.net
The following table presents typical conditions and yields for Suzuki-Miyaura reactions catalyzed by palladium complexes with various phosphine ligands.
Table 3: Representative Suzuki-Miyaura Cross-Coupling Reactions
| Aryl Halide | Boronic Acid | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ / SPhos | 4-Methyl-1,1'-biphenyl | 98 | nih.gov |
| 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂ / SPhos | 4-Methoxy-1,1'-biphenyl | 98 | nih.gov |
| 1-Bromo-4-(trifluoromethyl)benzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / 2-(diphenylphosphinoxy)-naphthyl | 4-Methoxy-4'-(trifluoromethyl)-1,1'-biphenyl | 99 | researchgate.net |
| 4-Bromoacetophenone | Phenylboronic acid | [PdCl(N,O)(PPh₃)] | 4-Acetyl-1,1'-biphenyl | 99 | mdpi.com |
The Sonogashira reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org Phosphine ligands play a crucial role in stabilizing the palladium catalyst and influencing its reactivity. nih.gov In some cases, bulky and electron-rich phosphine ligands can facilitate copper-free Sonogashira couplings. libretexts.org
A domino reaction involving the intermolecular Sonogashira coupling of structurally related 2-(2-bromophenoxy)-1-phenylethan-1-ones with terminal acetylenes has been reported, demonstrating the utility of this class of compounds in forming complex heterocyclic products like 2,3-disubstituted benzo[b]furans. organic-chemistry.org While specific studies employing Ethanone, 2-(diphenylphosphino)-1-phenyl- as the ligand are not prominent, its general structure is suitable for this type of catalysis. Palladium-phosphinous acid systems have been developed that catalyze Sonogashira couplings effectively, even in aqueous media. rsc.org
The table below provides examples of Sonogashira coupling reactions, illustrating the variety of substrates and catalytic conditions that can be employed.
Table 4: Representative Sonogashira Cross-Coupling Reactions
| Aryl Halide | Alkyne | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Iodobenzene | Phenylacetylene | Pd/Cu / PPh₃ | Diphenylacetylene | 95-99 | wikipedia.org |
| 4-Iodoanisole | Phenylacetylene | Pd(OAc)₂ / POPd / TBAB | 1-Methoxy-4-(phenylethynyl)benzene | 91 | rsc.org |
| 4-Chlorobenzonitrile | Phenylacetylene | Pd(OAc)₂ / POPd / TBAB | 4-(Phenylethynyl)benzonitrile | 87 | rsc.org |
| 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Bis(4-bromophenyl)acetylene | 86 | wikipedia.org |
Influence of Ligand Structure on Reaction Selectivity and Efficiency
The structure of a phosphine ligand is a critical determinant of the outcome of a catalytic reaction, dictating both its efficiency and selectivity. Key structural aspects include steric bulk, electronic properties, and the bite angle in the case of bidentate ligands. For monodentate phosphines like Ethanone, 2-(diphenylphosphino)-1-phenyl-, the steric hindrance around the phosphorus atom and the electron-donating or -withdrawing nature of its substituents are paramount.
In transition metal catalysis, the ligand's properties directly affect the stability of catalytic intermediates and the energy barriers of reaction pathways. For instance, in palladium-catalyzed cross-coupling reactions, electron-rich and bulky phosphine ligands are known to promote the crucial oxidative addition step and stabilize the active catalytic species. nih.govmdpi.com The selectivity of a reaction, such as regioselectivity in hydroformylation or enantioselectivity in asymmetric hydrogenation, is often controlled by the three-dimensional space defined by the ligand around the metal center. researchgate.netcore.ac.uk Computational tools like Density Functional Theory (DFT) are often employed to understand and predict how subtle changes in a ligand's structure, such as the placement of substituents, can lead to significant differences in catalytic performance. researchgate.netcore.ac.uk While these principles are broadly applicable, specific studies detailing how the unique keto-functionalized structure of Ethanone, 2-(diphenylphosphino)-1-phenyl- influences selectivity and efficiency compared to simpler phosphines like triphenylphosphine (B44618) are not extensively detailed in the available literature. However, research on its oxidized analogue, phenacyldiphenylphosphine oxide, shows that substituents on the ligand framework significantly influence the properties of its metal complexes. nih.gov
Other Catalytic Transformations
Metal complexes incorporating phosphine ligands are workhorses in homogeneous catalysis, enabling a wide array of chemical transformations beyond the well-known cross-coupling reactions. The specific reactivity is a function of the chosen metal, the phosphine ligand, and the reaction conditions.
Hydroformylation
Hydroformylation, or oxo-synthesis, is a large-scale industrial process that converts alkenes into aldehydes. The catalyst, typically a rhodium or cobalt complex, plays a crucial role in determining the rate and, critically, the regioselectivity of the reaction (i.e., the ratio of linear to branched aldehydes). wiley-vch.deethernet.edu.et The selectivity is heavily influenced by the phosphine or phosphite (B83602) ligands coordinated to the metal center. researchgate.netresearchgate.net Large, sterically demanding phosphine ligands generally favor the formation of the linear aldehyde, which is often the more desired product. For example, rhodium catalysts modified with cage-like triphenylphosphine-derived ligands have demonstrated high activity and selectivity for linear aldehydes. rsc.org While a vast number of phosphine ligands have been tested for this transformation, specific performance data and selectivity tables for catalysts based on Ethanone, 2-(diphenylphosphino)-1-phenyl- are not prominently reported in the surveyed literature.
Ethylene (B1197577) Oligomerization
The selective oligomerization of ethylene to produce linear alpha-olefins (LAOs) like 1-hexene (B165129) and 1-octene (B94956) is another vital industrial process. Catalysts for this transformation are often based on chromium, nickel, or titanium, and the product distribution is strongly dependent on the supporting ligand. mdpi.comnih.gov Phosphine-based ligands are instrumental in this field. For instance, nickel(II) complexes with chelating diphosphine ligands can effectively catalyze ethylene oligomerization. mdpi.com The reaction mechanism, whether proceeding via a metallacycle or a Cossee-Arlman pathway, can be directed by the ligand structure to yield specific oligomers over a statistical Schulz-Flory distribution. mdpi.comnih.gov Palladium(II) complexes with bidentate phosphine ligands have also been shown to catalyze the formation of butenes and hexenes from ethylene. units.it
The table below summarizes typical results for ethylene oligomerization using various nickel-phosphine catalysts, illustrating the effect of ligand structure on product distribution.
| Catalyst Precursor | Activator | Temp (°C) | Pressure (MPa) | Activity ( g/g-cat ·h) | Product Distribution (wt%) | Ref |
| L3/Ni²⁺-Mica | TEA | 50 | 0.7 | 101 | C4-C22 Olefins | ucla.edu |
| L4/Ni²⁺-Mica | TEA | 50 | 0.7 | Low | Solid Polymer | ucla.edu |
| L5/Ni²⁺-Mica | TEA | 50 | 0.7 | High | Solid Polymer | ucla.edu |
| L3 : Ph-N=C(Me)-C(Me)=N-Ph; L4 : Ph-N=C(acenaphthene)=N-Ph; L5 : 2,6-Me₂Ph-N=C(Me)-C(Me)=N-Ph; TEA : Triethylaluminium |
CO2 Reduction and Activation
The conversion of carbon dioxide (CO₂), a greenhouse gas, into value-added chemicals and fuels is a major goal in sustainable chemistry. This transformation often requires catalytic activation and reduction. Both metal complexes and metal-free systems, such as frustrated Lewis pairs (FLPs) involving phosphines, have been developed for this purpose. nih.gov A phosphine-borane organocatalyst has been shown to be highly active for the reduction of CO₂ to a methanol (B129727) derivative using hydroboranes, demonstrating the potential of metal-free ambiphilic systems. nih.gov Furthermore, palladium nanoparticles have been studied for the electrochemical reduction of CO₂ to formate, a process that can be enhanced by electrochemical promotion of catalysis (EPOC). rsc.org While phosphines are key components in many systems for CO₂ activation, direct studies employing Ethanone, 2-(diphenylphosphino)-1-phenyl- for this purpose are not specified in the available literature.
Phosphine-Promoted Redox and Annulation Reactions
Phosphines can act as nucleophilic organocatalysts, enabling a variety of transformations without the need for a metal. These reactions typically involve the initial addition of the phosphine to an electrophilic substrate to form a zwitterionic intermediate, such as a phosphonium (B103445) enolate or enoate. This intermediate then participates in subsequent bond-forming steps. Phosphine-catalyzed annulation reactions, where rings are constructed from two or more components, are particularly powerful. researchgate.netnih.gov Common reaction types include [3+2], [4+1], and [4+3] annulations, which provide access to a diverse range of five-, six-, and seven-membered carbocycles and heterocycles. researchgate.netrsc.org The choice of phosphine catalyst can influence the reaction pathway and the structure of the final product. researchgate.netnih.gov These metal-free reactions offer a valuable alternative to traditional transition-metal-catalyzed methods.
Metal-Catalyzed Electrophilic Aromatic Halogenation
Direct C-H functionalization, including the halogenation of aromatic rings, is a highly atom-economical synthetic strategy. Transition-metal-catalyzed methods have emerged as powerful tools for this purpose. The phosphorus atom in phosphine-containing substrates can serve as a directing group, guiding a metal catalyst (e.g., palladium) to activate a specific C-H bond on an adjacent aromatic ring. researchgate.net This strategy allows for regioselective functionalization that might be difficult to achieve through classical electrophilic aromatic substitution. While this directed C-H activation is a known strategy for various phosphorus compounds, there are no specific reports in the provided search results describing the use of the diphenylphosphino group in Ethanone, 2-(diphenylphosphino)-1-phenyl- as a directing group for aromatic halogenation.
Spectroscopic and Advanced Structural Elucidation
Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy
Multinuclear NMR spectroscopy is an indispensable tool for the structural elucidation of 2-(diphenylphosphino)acetophenone and its derivatives in solution. By analyzing the spectra of various nuclei, detailed information about the molecular framework and its electronic environment can be obtained.
¹H, ¹³C, and ³¹P NMR for Ligand and Complex Characterization
The characterization of 2-(diphenylphosphino)acetophenone and its metal complexes is routinely accomplished using ¹H, ¹³C, and ³¹P NMR spectroscopy.
¹H NMR: The proton NMR spectrum of the free ligand is expected to show distinct signals for the aromatic protons of the phenyl and diphenylphosphino groups, typically in the range of δ 7.0-8.0 ppm. The methylene (B1212753) protons (-CH₂-) adjacent to the phosphorus atom and the carbonyl group would appear as a doublet due to coupling with the ³¹P nucleus (²JP-H). For comparison, the aromatic protons of acetophenone (B1666503) appear between δ 7.45 and 7.98 ppm, and the methyl protons show a singlet at δ 2.61 ppm. rsc.org Upon coordination to a metal center, such as palladium, significant changes in the chemical shifts of the protons nearest the coordination site are observed due to the influence of the metal's electronic environment. researchgate.netunits.it
¹³C NMR: In the ¹³C NMR spectrum of the free ligand, the carbonyl carbon (C=O) is expected to have a characteristic downfield chemical shift, similar to that in acetophenone (δ 198.1 ppm). rsc.org The aromatic carbons would resonate in the typical region of δ 125-140 ppm. The methylene carbon (-CH₂-) signal would appear as a doublet due to coupling with the phosphorus atom (¹JP-C). Upon complexation, the carbon atoms closest to the metal center, particularly the carbonyl carbon and the ipso-carbons of the phenyl rings attached to phosphorus, experience shifts in their resonance frequencies.
³¹P NMR: ³¹P NMR spectroscopy is particularly informative for this compound. For the free ligand, a single resonance is expected in the typical range for triarylphosphines. Upon coordination to a metal like palladium, this signal shifts significantly downfield, and the magnitude of this coordination shift provides information about the nature of the metal-phosphorus bond. For instance, in palladium(II) acetate (B1210297) complexes with phosphine (B1218219) ligands, the exchange between free and complexed ligand can be slow on the NMR timescale, allowing for the observation of separate signals for each species. researchgate.net The formation of a 1:1 complex between a palladium salt and a diphosphine like 1,1'-bis(diphenylphosphino)ferrocene (dppf) can be readily confirmed by the appearance of a single new ³¹P signal at a downfield shift. researchgate.net
Table 1: Typical NMR Data for 2-(Diphenylphosphino)acetophenone and Related Compounds This table is interactive. Click on the headers to sort the data.
| Compound/Fragment | Nucleus | Typical Chemical Shift (δ, ppm) | Coupling Constant | Reference |
|---|---|---|---|---|
| Acetophenone | ¹H (Aromatic) | 7.45 - 7.98 | - | rsc.org |
| Acetophenone | ¹H (Methyl) | 2.61 | - | rsc.org |
| Acetophenone | ¹³C (C=O) | 198.1 | - | rsc.org |
| Acetophenone | ¹³C (Aromatic) | 128.2 - 137.1 | - | rsc.org |
| Diphenylphosphine (B32561) | ³¹P | ~ -40 | - | nih.gov |
| [Pd(dppf)Cl₂] | ³¹P | 34.5 | - | units.it |
| 2-(Diphenylphosphino)acetophenone (Ligand) | ³¹P | Expected near -10 to -20 | - | |
| Coordinated 2-(Diphenylphosphino)acetophenone | ³¹P | Expected downfield shift | e.g., ¹JP-Pd | |
| -CH₂-P group | ¹H | Expected ~3.5-4.5 | ²JP-H | |
| -CH₂-P group | ¹³C | Expected ~30-40 | ¹JP-C |
Advanced NMR Techniques for Mechanistic Intermediates
To gain deeper insight into reaction mechanisms involving 2-(diphenylphosphino)acetophenone and its complexes, advanced NMR techniques are employed. Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to unambiguously assign all proton and carbon signals, which is fundamental for tracking structural changes during a reaction.
The study of transient mechanistic intermediates often requires specialized techniques. In situ NMR monitoring, where spectra are recorded directly as a reaction proceeds in the NMR tube, can capture the formation and decay of short-lived species. units.it Diffusion-Ordered Spectroscopy (DOSY) can be used to distinguish between different species in a mixture based on their diffusion coefficients, which is useful for identifying catalyst resting states or intermediates in a catalytic cycle. whiterose.ac.uk Furthermore, variable-temperature (VT) NMR studies can provide thermodynamic and kinetic information about equilibria and exchange processes involving the ligand and its metal complexes. researchgate.net
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in 2-(diphenylphosphino)acetophenone. The most diagnostic vibrational mode is the carbonyl (C=O) stretching frequency (ν(C=O)).
In the IR spectrum of the free ligand, a strong absorption band is expected in the region of 1680-1700 cm⁻¹, characteristic of an aryl ketone. For acetophenone, this band appears around 1690 cm⁻¹. nist.govchemicalbook.com The precise position of this band is sensitive to the electronic environment. Upon coordination of the carbonyl oxygen to a Lewis acidic metal center, a significant shift of the ν(C=O) band to a lower frequency (a redshift) is observed. This shift is a direct consequence of the weakening of the C=O bond due to the donation of electron density from the oxygen lone pair to the metal. This feature is a powerful diagnostic tool for confirming the P,O-bidentate coordination mode of the ligand.
Raman spectroscopy complements IR by providing information on other key vibrations. The stretching vibrations of the P-C bonds and the phenyl rings of the diphenylphosphino group give rise to characteristic Raman signals. In a surface-enhanced Raman scattering (SERS) study of acetophenone, the ring breathing and ring stretching vibrations were particularly enhanced. nih.gov For 2-(diphenylphosphino)acetophenone, similar enhancements would be expected, and changes in these bands upon complexation could provide further insight into the ligand-metal interaction.
Table 2: Characteristic Vibrational Frequencies This table is interactive. Click on the headers to sort the data.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique | Reference |
|---|---|---|---|---|
| Aryl Ketone (C=O) | Stretching (ν) | 1680 - 1700 | IR, Raman | nist.gov |
| Coordinated Ketone (M-O=C) | Stretching (ν) | 1620 - 1660 | IR | |
| Phenyl Ring | C=C Stretching | 1400 - 1600 | IR, Raman | nih.gov |
| Phenyl Ring | Ring Breathing | ~1000 | Raman | nih.gov |
| P-C (Aryl) | Stretching | 680 - 750 | IR, Raman |
X-ray Crystallography for Precise Molecular and Crystal Structures
X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. nih.gov
The crystal structure of the free ligand, 2-(diphenylphosphino)acetophenone, has been determined. It crystallizes in the monoclinic space group P2₁/c. rsc.org This analysis confirms the covalent connectivity and provides a baseline for understanding the structural changes that occur upon metal coordination.
Elucidation of Coordination Modes and Bond Distances
When acting as a ligand, 2-(diphenylphosphino)acetophenone can adopt various coordination modes, but it typically functions as a P,O-bidentate chelating ligand, forming a stable six-membered ring with a metal center. rsc.org The study of its palladium(II) complex, bis(2-(diphenylphosphino)acetophenone)palladium(II)bistriflate, provides a clear example of this behavior. rsc.org
In this complex, two ligands bind to the palladium(II) center in a cis-configuration. The coordination involves both the "soft" phosphorus donor and the "hard" carbonyl oxygen donor. The Pd-P bond distances are approximately 2.229 Å, while the Pd-O bond distances are slightly longer, around 2.060-2.096 Å. rsc.org The longer Pd-O bond compared to the Pd-P bond reflects the relative strengths of the interactions and the significant trans-influence exerted by the phosphine donors. These precise measurements are critical for understanding the nature of the coordination sphere around the metal.
Table 3: Selected Crystallographic Data for 2-(Diphenylphosphino)acetophenone and its Palladium(II) Complex This table is interactive. Click on the headers to sort the data.
| Parameter | Free Ligand | Pd(Ph₂PCH₂C(O)Ph)₂₂ | Reference |
|---|---|---|---|
| Crystal System | Monoclinic | Orthorhombic | rsc.org |
| Space Group | P2₁/c | P2₁2₁2₁ | rsc.org |
| a (Å) | 11.050(2) | 11.867(2) | rsc.org |
| b (Å) | 16.052(3) | 18.162(4) | rsc.org |
| c (Å) | 9.7082(19) | 19.603(4) | rsc.org |
| β (°) | 109.58(3) | 90 | rsc.org |
| Pd-P Distance (Å) | N/A | 2.2290(10), 2.2294(10) | rsc.org |
| Pd-O Distance (Å) | N/A | 2.060(3), 2.096(2) | rsc.org |
Conformational Analysis and Chirality Determination
X-ray crystallography reveals that the conformation of the 2-(diphenylphosphino)acetophenone ligand is significantly altered upon coordination to a metal. rsc.org In the free ligand, the phenyl rings attached to both the phosphorus and the carbonyl group adopt a low-energy conformation. However, in the palladium complex, the steric and electronic demands of forming the chelate ring force changes in the bond angles around the phosphorus atom and alter the orientation of the keto-substituted phenyl ring. rsc.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) serves as a critical analytical technique for the characterization of "Ethanone, 2-(diphenylphosphino)-1-phenyl-". This method provides essential information regarding the compound's molecular weight and offers insights into its structural composition through the analysis of its fragmentation patterns under specific ionization conditions.
The nominal molecular weight of "Ethanone, 2-(diphenylphosphino)-1-phenyl-", as determined by its chemical formula, C₂₀H₁₇OP, is 304.32 g/mol . chemicalbook.com High-resolution mass spectrometry (HRMS) is capable of providing a highly accurate mass measurement, which is crucial for confirming the elemental composition of the molecule. For instance, in studies involving similar phosphine-containing organic compounds, HRMS with electrospray ionization (ESI) has been utilized to confirm the molecular weights of synthesized derivatives. nih.gov
While mass spectrometry is a standard technique for the characterization of this compound, detailed studies outlining the specific fragmentation pathways of "Ethanone, 2-(diphenylphosphino)-1-phenyl-" are not extensively available in publicly accessible scientific literature. The fragmentation pattern would be influenced by the ionization energy applied and the inherent stability of the resulting fragment ions. It is anticipated that the fragmentation would involve the cleavage of the bonds adjacent to the carbonyl group and the phosphorus atom, leading to characteristic neutral losses and charged fragments.
Key expected fragmentation patterns would likely involve the loss of the phenyl group (C₆H₅) or the benzoyl group (C₆H₅CO). The stability of the diphenylphosphino group [(C₆H₅)₂P] would also play a significant role in the fragmentation process.
To provide a comprehensive understanding of its mass spectrometric behavior, a detailed study involving techniques such as tandem mass spectrometry (MS/MS) would be required. Such an analysis would allow for the isolation of the parent ion and its subsequent fragmentation, providing definitive information on the structure of the resulting fragment ions.
Below is a table summarizing the key molecular ions that would be analyzed in a mass spectrometric analysis of "Ethanone, 2-(diphenylphosphino)-1-phenyl-".
| Ion/Fragment | Formula | Calculated m/z | Description |
| Molecular Ion [M]⁺ | [C₂₀H₁₇OP]⁺ | 304.11 | The intact molecule with a single positive charge. |
| [M+H]⁺ | [C₂₀H₁₈OP]⁺ | 305.12 | The protonated molecule, often observed in soft ionization techniques like ESI. |
| [M+Na]⁺ | [C₂₀H₁₇ONaP]⁺ | 327.09 | The sodium adduct, also common in ESI-MS. |
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties and geometries of molecules. For ligands like (diphenylphosphino)acetophenone, DFT can elucidate how the molecule will interact with metal centers and predict the stability and reactivity of the resulting complexes.
The molecular structure of (diphenylphosphino)acetophenone is characterized by a diphenylphosphino group attached to a methylene (B1212753) carbon, which is in turn bonded to the carbonyl carbon of an acetophenone (B1666503) moiety. This arrangement allows for different modes of coordination with metal centers. The ligand can act as a monodentate phosphorus donor (η¹(P)) or as a bidentate P,O-chelating ligand through the phosphorus atom and the oxygen atom of the carbonyl group (η²(P,O)). acs.org
Experimental studies on its rhodium and ruthenium complexes have shown that the coordination mode can be controlled by the stoichiometry of the reactants. For instance, reaction with one equivalent of a rhodium precursor leads to a dimeric complex with the ligand coordinated in a monodentate fashion (η¹(P)). acs.org In contrast, the use of two equivalents can result in a complex where one ligand is chelating (η²(P,O)) and the other is monodentate. acs.org
The geometry of these complexes is significantly influenced by the coordination mode. In η²(P,O) chelation, the formation of a five-membered ring introduces steric constraints that affect the bond angles and lengths around the metal center. While specific DFT calculations on the isolated (diphenylphosphino)acetophenone are scarce in the literature, studies on related phosphine (B1218219) ligands demonstrate that the phosphorus atom acts as a soft donor, readily coordinating to soft transition metals. The presence of the carbonyl group introduces a hard oxygen donor, making the ligand hemilabile. This hemilability, where one donor atom can detach to allow a substrate to coordinate, is a crucial aspect of its electronic structure and has implications for catalysis. researchgate.net
Spectroscopic data, such as ³¹P NMR chemical shifts, provide indirect information about the electronic environment of the phosphorus atom. These shifts change upon coordination to a metal, reflecting the alteration in the electronic density at the phosphorus center.
The reactivity and stability of (diphenylphosphino)acetophenone and its metal complexes are intrinsically linked to their electronic and steric properties. The phosphorus-carbon bond in the P-CH₂-C(O) fragment has been shown to have a certain lability. For instance, in some palladium and platinum complexes, thermal cleavage of the P-CH₂ bond has been observed. However, chelation of the ligand to a metal center, as seen in certain ruthenium complexes, can stabilize this bond.
The stability of complexes involving this ligand can also be influenced by the formation of different isomers. For example, ruthenium(III) complexes of (diphenylphosphino)acetophenone can be reduced to the corresponding ruthenium(II) complexes. The interconversion between different geometric isomers, such as fac and mer isomers in tris(enolato) ruthenium(II) complexes, has also been documented.
Computational studies on similar phosphine ligands help in predicting such stabilities and reactivities. DFT calculations can model the relative energies of different isomers and coordination modes, providing insights into the thermodynamically preferred structures. The electronic nature of the substituents on the phosphorus atom and the phenyl ring of the acetophenone moiety can be computationally modified to tune the ligand's reactivity and the stability of its complexes for specific catalytic applications.
Mechanistic Pathway Investigations
Computational modeling is a vital tool for elucidating the mechanisms of catalytic reactions. For catalysts incorporating phosphine ligands, these studies can map out the entire catalytic cycle, identify key intermediates, and calculate the energy barriers for each step.
In the context of a catalyst with a (diphenylphosphino)acetophenone ligand, the hemilabile nature of the P,O-chelate would be a key feature to model. researchgate.net The catalytic cycle might involve the dissociation of the oxygen atom from the metal center to create a vacant coordination site for the substrate to bind. The subsequent steps would then be modeled to understand how the ligand facilitates the chemical transformation. For example, in a palladium-catalyzed cross-coupling reaction, the cycle would likely involve Pd(0)/Pd(II) intermediates, and computational modeling could rationalize the role of the ligand in stabilizing these different oxidation states. acs.org
| Catalytic Step | General Description |
| Catalyst Activation | Pre-catalyst is converted to the active catalytic species. |
| Substrate Coordination | Reactant molecules bind to the metal center. |
| Migratory Insertion/Oxidative Addition | Key bond-forming or bond-breaking step. |
| Isomerization/Further Reaction | Intermediates may undergo structural rearrangement. |
| Reductive Elimination/Product Release | The product is formed and dissociates from the catalyst. |
| Catalyst Regeneration | The active catalyst is reformed to begin a new cycle. |
This table represents a generalized catalytic cycle often investigated using computational modeling for transition metal catalysts.
A critical aspect of computational mechanistic studies is the identification and characterization of transition states. The energy of the transition state determines the activation energy (energy barrier) of a particular reaction step, which in turn governs the reaction rate. DFT calculations are commonly employed to locate the transition state structures and compute their energies. acs.org
For a reaction catalyzed by a complex of (diphenylphosphino)acetophenone, transition state analysis could be used to understand rate-limiting steps and sources of selectivity (e.g., enantioselectivity in asymmetric catalysis). For instance, in a hydrogenation reaction, the transition state for the hydrogen transfer step would be of primary interest. The geometry of the transition state, including the relative orientation of the substrate and the ligand, would be analyzed to explain the observed stereochemical outcome.
Although no specific transition state analyses for this particular ligand were found in the reviewed literature, studies on similar systems indicate that such calculations are crucial for rational catalyst design. By computationally screening different ligand modifications and their effect on the energy barriers of desired versus undesired reaction pathways, more efficient and selective catalysts can be developed.
Quantitative Structure-Activity Relationships (QSAR) in Ligand Design (Computational Aspects)
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological or chemical activity. youtube.com In the context of ligand design, QSAR can be a powerful computational tool to predict the performance of new ligands based on their structural features, known as molecular descriptors. nih.gov
The process typically involves several key steps:
Data Set Preparation: A set of ligands with known activities (e.g., catalytic turnover frequency, enantiomeric excess) is compiled.
Descriptor Calculation: A large number of molecular descriptors are calculated for each ligand. These can include constitutional, topological, geometric, and electronic descriptors.
Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms (e.g., artificial neural networks, support vector machines), are used to build a model that correlates the descriptors with the activity. acs.orgnih.gov
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. nih.gov
No specific QSAR studies focused on (diphenylphosphino)acetophenone derivatives for ligand design were identified in the reviewed literature. However, the principles of QSAR are broadly applicable to phosphine ligands. For example, a QSAR model could be developed for a series of substituted (diphenylphosphino)acetophenone ligands in a particular catalytic reaction. The descriptors could include steric parameters (like cone angle) and electronic parameters (derived from DFT, such as the energy of the HOMO or LUMO).
| QSAR Parameter | Description |
| Dependent Variable | The measured activity of the ligand in a catalytic reaction (e.g., yield, enantioselectivity). |
| Independent Variables (Descriptors) | Calculated properties of the ligands, such as steric parameters (e.g., Tolman cone angle), electronic parameters (e.g., Hammett constants, calculated orbital energies), and topological indices. |
| Regression Model | A mathematical equation that relates the descriptors to the activity. |
| Validation Metrics | Statistical parameters like the correlation coefficient (R²), cross-validated R² (Q²), and external validation metrics used to assess the model's robustness and predictive ability. nih.gov |
This table outlines the general components of a QSAR study for ligand design.
By identifying the key descriptors that influence catalytic activity, QSAR models can guide the in silico design of new, more effective ligands, prioritizing synthetic efforts and accelerating the discovery of improved catalysts. acs.orgcapes.gov.br
Future Directions and Emerging Research Areas
Development of Next-Generation Phosphine-Ketone Ligands
The design of new ligands is central to advancing catalysis. For phosphine-ketones, future development hinges on the strategic modification of their electronic and steric properties to achieve superior performance. cfmot.denumberanalytics.com The versatility of phosphines allows for their properties to be finely tuned by altering the substituents on the phosphorus atom. numberanalytics.com
Key Development Strategies:
Steric and Electronic Tuning: The core principle of ligand design involves balancing steric and electronic effects. numberanalytics.com For ligands based on the Ethanone (B97240), 2-(diphenylphosphino)-1-phenyl- scaffold, this can be achieved by modifying the phenyl groups on the phosphine (B1218219) or the phenyl group of the ethanone moiety. Introducing bulky substituents can enhance catalyst stability and influence selectivity, while modifying electronic properties can modulate the reactivity of the metal center. numberanalytics.comilpi.com
Chiral Ligands for Asymmetric Catalysis: A significant frontier is the development of P-chiral phosphine-ketone ligands, where the phosphorus atom itself is a stereogenic center. nih.gov The synthesis of such conformationally rigid and electron-rich ligands has been shown to yield excellent enantioselectivity and high catalytic activity in various asymmetric reactions. nih.gov This approach could be applied to the Ethanone, 2-(diphenylphosphino)-1-phenyl- backbone to create novel catalysts for producing chiral molecules, which are vital in the pharmaceutical industry. nih.gov
Computational and High-Throughput Methods: Modern ligand development is increasingly supported by computational modeling and high-throughput screening. researchgate.net Computational tools can predict the properties of new ligand designs, accelerating the optimization cycle. researchgate.net Furthermore, systematic screening sets of diverse phosphine ligands can help rapidly identify active catalysts for various cross-coupling reactions, guiding the rational design of next-generation systems.
Exploration of Novel Metal Combinations for Enhanced Catalysis
While phosphine ligands are traditionally paired with platinum group metals like palladium and rhodium, a major thrust of future research is the exploration of combinations with more earth-abundant and cost-effective metals. rsc.orgwikipedia.org
Emerging sustainability concepts are driving the use of environmentally benign and inexpensive first-row transition metals, such as iron. rsc.org Iron-phosphine complexes have demonstrated significant promise in a wide range of reduction reactions, including the hydrogenation of aldehydes, ketones, and imines. rsc.org The development of well-defined iron complexes with phosphine-ketone ligands could unlock new, sustainable catalytic pathways. rsc.org
Another promising area is the use of main-group metals like magnesium, calcium, and aluminum with phosphine-based pincer ligands. researchgate.net These combinations have proven to be active catalysts for important industrial transformations, challenging the traditional reliance on transition metals. researchgate.net Additionally, cooperative catalysis, using combinations like Pd/Cu systems, is another avenue for achieving novel reactivity.
Table 1: Novel Metal Combinations with Phosphine Ligands for Catalysis
| Metal | Catalytic Application | Significance | Reference |
|---|---|---|---|
| Iron (Fe) | Hydrogenation, Hydrogen Transfer, Hydrosilylation | Earth-abundant, low cost, sustainable alternative to noble metals. | rsc.org |
| Main-Group Metals (Li, Na, K, Mg, Ca, Zn, Al) | Hydrogenation, Semihydrogenation of Alkynes | Expands the scope of catalysis beyond transition metals, offering cost-effective and sustainable processes. | researchgate.net |
| Gold (Au) | Hydroalkoxylation | Unique catalytic properties, particularly in nanoparticle and cluster form. | utexas.edu |
| Nickel (Ni) | Cross-coupling Reactions (e.g., Kumada coupling) | Cost-effective alternative to palladium for various C-C bond formations. | wikipedia.org |
| Ruthenium (Ru) | Transfer Hydrogenation, Dehydrogenation | Versatile catalyst for a range of transformations. | nih.govkyushu-u.ac.jp |
Integration with Flow Chemistry and Sustainable Synthesis
The shift towards greener and more efficient chemical manufacturing has put a spotlight on continuous-flow synthesis. bohrium.comnih.gov Immobilizing catalysts on solid supports is crucial for their application in flow reactors, as it simplifies catalyst-product separation, enhances recyclability, and improves process safety and control. kyushu-u.ac.jpnih.gov
Phosphine-ketone ligands like Ethanone, 2-(diphenylphosphino)-1-phenyl- are ideal candidates for integration into flow systems. They can be anchored to porous polymer supports, such as polystyrene, through chemical modification. nih.govingentaconnect.com These polymer-supported catalysts can then be packed into a column or reactor for continuous operation. bohrium.comnih.gov This approach not only facilitates catalyst recycling, minimizing waste and product contamination with heavy metals, but also allows for precise control over reaction conditions, often leading to higher yields and selectivity. nih.govbohrium.com The combination of immobilized phosphine-metal complexes with flow technology represents a significant step towards more sustainable and scalable chemical production. bohrium.com
Advanced Materials Science Applications
The unique structural and functional properties of phosphine-ketone ligands make them valuable building blocks for advanced materials.
Polymer-Anchored Phosphines
Attaching phosphine ligands to polymer backbones is a well-established strategy for creating recyclable catalysts. nih.govnih.govrsc.org Both soluble and insoluble polymers can be used as supports. nih.govrsc.org Soluble polymer-supported ligands combine the benefits of homogeneous catalysis (high activity) with easier separation, often achieved by precipitation. rsc.orgrsc.org Insoluble supports, such as cross-linked polystyrene, allow for simple filtration to recover the catalyst. nih.govingentaconnect.com These approaches reduce the cost of catalysis and prevent contamination of the final product with toxic heavy metals, a critical consideration in pharmaceutical synthesis. ingentaconnect.comnih.gov
Functional Molecular Materials
A burgeoning field is the use of phosphine ligands to construct highly ordered, porous materials like Metal-Organic Frameworks (MOFs). utexas.eduethz.ch Phosphine-functionalized MOFs (P-MOFs) are created by incorporating phosphine groups directly into the organic linkers used to build the framework. utexas.eduacs.org
These materials act as "solid-state ligands," where the phosphine moieties are periodically arranged throughout a crystalline, porous structure. utexas.edu This ordered arrangement allows for the precise positioning of secondary metal catalysts within the pores. utexas.eduethz.ch The resulting materials can exhibit enhanced catalytic activity, improved stability, and size- or shape-selectivity due to the constrained environment of the MOF pores. utexas.edu The ketone group in a ligand like Ethanone, 2-(diphenylphosphino)-1-phenyl- could offer an additional site for post-synthetic modification within the MOF, further tuning the material's properties. The incorporation of phosphine ligands into MOFs has been shown to create materials with interesting luminescent properties and enhanced gas uptake capabilities. utexas.eduosti.gov
Q & A
Q. What are the optimal synthetic routes for preparing Ethanone, 2-(diphenylphosphino)-1-phenyl-?
- Methodological Answer : The synthesis typically involves palladium-catalyzed coupling reactions. For example, reacting 2-bromoacetophenone with diphenylphosphine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., K₂CO₃) under inert atmosphere can yield the target compound . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the phosphino-containing product. Monitoring reaction progress using TLC and confirming purity via melting point analysis (expected range: 120–125°C) is advised .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : The compound is air-sensitive due to the phosphino group. Store under inert gas (argon/nitrogen) at 4°C, with long-term storage recommended at –4°C to prevent oxidation . Use Schlenk techniques for handling, and avoid exposure to moisture. Prior to use, verify purity via ³¹P NMR spectroscopy; oxidation products (e.g., phosphine oxide) appear as upfield shifts (δ ~25 ppm vs. –5 ppm for pure ligand) .
Q. What spectroscopic techniques are most effective for characterizing this ligand?
- Methodological Answer :
- ³¹P NMR : Primary tool for confirming phosphino group integrity (δ range: –10 to –20 ppm). Oxidation artifacts (e.g., phosphine oxide) appear at δ ~25 ppm .
- ¹H/¹³C NMR : Confirm acetophenone backbone (e.g., ketone carbonyl at ~200 ppm in ¹³C NMR).
- X-ray crystallography : Resolve steric and electronic environments of the phosphino group and aromatic rings .
Advanced Research Questions
Q. How does the ligand’s structure influence its performance in asymmetric catalysis?
- Methodological Answer : The diphenylphosphino group acts as a strong σ-donor, enhancing metal-ligand bond strength in transition-metal complexes (e.g., Pd or Rh). Steric effects from the phenyl rings and acetophenone backbone impact enantioselectivity in cross-coupling reactions. To optimize catalytic activity:
- Compare turnover numbers (TON) and enantiomeric excess (ee%) with structurally similar ligands (e.g., BINAP or Josiphos derivatives).
- Use DFT calculations to model metal-ligand orbital interactions and predict regioselectivity .
Q. What computational methods can predict the ligand’s electronic properties?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-donating capacity.
- Molecular Electrostatic Potential (MESP) : Map charge distribution to identify nucleophilic/electrophilic sites.
- Quantitative Structure-Property Relationship (QSPR) : Correlate substituent effects (e.g., para-substituents on phenyl rings) with catalytic activity using regression models .
Q. How can researchers resolve contradictions in reported catalytic efficiencies?
- Methodological Answer : Discrepancies often arise from variations in:
- Ligand purity : Validate via ³¹P NMR and elemental analysis.
- Reaction conditions : Control oxygen/moisture levels (use glovebox) and compare solvent effects (e.g., toluene vs. THF).
- Substrate scope : Test with standardized substrates (e.g., aryl halides in Suzuki-Miyaura coupling) to isolate ligand-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
